(2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol
CAS No.: 1346603-90-4
Cat. No.: VC0124203
Molecular Formula: C₂₀H₂₀D₆O₆
Molecular Weight: 368.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346603-90-4 |
|---|---|
| Molecular Formula | C₂₀H₂₀D₆O₆ |
| Molecular Weight | 368.45 |
| IUPAC Name | (2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol |
| Standard InChI | InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1/i3D,4D,5D,6D,9D,10D |
| SMILES | COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |
Introduction
The compound (2R,3R)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol is a deuterated analog of 2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol, which is known for its presence in various natural sources such as Daphne genkwa and Berchemia floribunda . The deuterated version incorporates deuterium atoms at positions 2, 3, and 6 of the phenyl rings, which can be used in studies requiring isotopic labeling.
Chemical Formula and Molecular Weight
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Chemical Formula: The molecular formula for the non-deuterated form is C20H26O6. Incorporating three deuterium atoms per phenyl ring, the deuterated form would have a formula of C20H20D6O6.
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Molecular Weight: The non-deuterated form has a molecular weight of approximately 362.42 g/mol . The deuterated form would have a slightly higher molecular weight due to the addition of deuterium atoms.
Stereochemistry
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The compound has a specific stereochemistry, with the (2R,3R) configuration indicating the spatial arrangement of the substituents on the butane backbone.
Synthesis
The synthesis of this compound typically involves the coupling of appropriately substituted benzyl groups with a butane-1,4-diol backbone. The deuterated version requires the use of deuterated starting materials or post-synthetic deuteration methods.
Applications
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Biological Studies: Deuterated compounds are often used in biological studies to trace metabolic pathways or to study the pharmacokinetics of drugs.
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Pharmaceutical Research: The non-deuterated form of this compound may have potential applications in pharmaceutical research due to its structural similarity to lignans, which are known for their bioactive properties.
Biological Activity
While specific research on the deuterated compound may be limited, studies on similar lignans have shown potential for antioxidant, anti-inflammatory, and anticancer activities.
Isotopic Labeling
The use of deuterium in this compound allows for isotopic labeling, which can be valuable in mass spectrometry and NMR studies to differentiate between compounds or to trace metabolic pathways.
Data Tables
| Property | Non-Deuterated Form | Deuterated Form |
|---|---|---|
| Molecular Formula | C20H26O6 | C20H20D6O6 |
| Molecular Weight | 362.42 g/mol | Slightly higher due to deuterium |
| Stereochemistry | (2R,3R) | (2R,3R) |
| Applications | Pharmaceutical research, biological studies | Isotopic labeling, biological studies |
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